![molecular formula C10H6BrClN2O2 B5868367 5-bromo-2-chloro-N-3-isoxazolylbenzamide](/img/structure/B5868367.png)
5-bromo-2-chloro-N-3-isoxazolylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-chloro-N-3-isoxazolylbenzamide, also known as BRD0705, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound is synthesized using a complex chemical process, and its mechanism of action is still being studied. In
Wirkmechanismus
The mechanism of action of 5-bromo-2-chloro-N-3-isoxazolylbenzamide is still being studied. However, it has been shown to inhibit the activity of an enzyme called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins, including those that are important for cancer cell growth and survival. By inhibiting HSP90, 5-bromo-2-chloro-N-3-isoxazolylbenzamide may prevent the growth and survival of cancer cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-bromo-2-chloro-N-3-isoxazolylbenzamide are still being studied. However, it has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-chloro-N-3-isoxazolylbenzamide in lab experiments is its specificity for HSP90. This compound has been shown to selectively inhibit HSP90 without affecting other proteins. However, one limitation is its complex chemical synthesis, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many future directions for the study of 5-bromo-2-chloro-N-3-isoxazolylbenzamide. One direction is the further study of its mechanism of action and its effects on cancer cells and neurodegenerative diseases. Another direction is the development of more efficient synthesis methods for this compound. Finally, this compound could be studied for its potential use in combination with other cancer treatments to improve their efficacy.
Synthesemethoden
The synthesis of 5-bromo-2-chloro-N-3-isoxazolylbenzamide involves a series of chemical reactions. The starting material is 2-chloro-5-bromo-benzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with hydroxylamine to form the corresponding isoxazole. Finally, the isoxazole is reacted with an amine to form the target compound, 5-bromo-2-chloro-N-3-isoxazolylbenzamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-chloro-N-3-isoxazolylbenzamide has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to sensitize cancer cells to chemotherapy. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-(1,2-oxazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2O2/c11-6-1-2-8(12)7(5-6)10(15)13-9-3-4-16-14-9/h1-5H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUKNUOSMWPHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC2=NOC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.